Cas no 913839-73-3 (2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid)
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid
- (6-Trifluoromethyl-pyridin-3-yl)-acetic acid
- [6-(Trifluoromethyl)-3-pyridinyl]acetic acid
- 2-(6-(trifluoromethyl)pyridine-3-yl)acetic acid
- 2-(Trifluoromethyl)pyridine-5-acetic acid
- 3-Pyridineacetic acid, 6-(trifluoromethyl)-
- (2-Trifluoromethyl-pyridin-3-yl)-acetic acid
- 2-(6-(TRIFLUOROMETHYL)(PYRIDIN-3-YL))ACETIC ACID
- 2-[6-(trifluoromethyl)pyridin-3-yl]acetic acid
- PubChem23900
- GONSDVSNRVDRPU-UHFFFAOYSA-N
- STL556200
- BBL102398
- 5302AC
- AB55209
- (6-trifluorometh
- 6-(Trifluoromethyl)-3-pyridineacetic acid (ACI)
- (6-Trifluoromethylpyridin-3-yl)acetic acid
- C77120
- SY113221
- 913839-73-3
- 2-[6-(Trifluoromethyl)-3-pyridyl]acetic Acid
- MFCD09924985
- AU-004/43508057
- AKOS015966393
- 2-(6-(Trifluoromethyl)pyridin-3-yl)aceticacid
- EN300-268829
- Z1269149594
- SCHEMBL263863
- [6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]ACETIC ACID
- DS-18035
-
- MDL: MFCD09924985
- Inchi: 1S/C8H6F3NO2/c9-8(10,11)6-2-1-5(4-12-6)3-7(13)14/h1-2,4H,3H2,(H,13,14)
- InChI Key: GONSDVSNRVDRPU-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CC(C(F)(F)F)=NC=1)O
Computed Properties
- Exact Mass: 205.03506292g/mol
- Monoisotopic Mass: 205.03506292g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.2
- XLogP3: 1.2
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB492063-500 mg |
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid, 95%; . |
913839-73-3 | 95% | 500MG |
€379.70 | 2023-04-20 | |
| abcr | AB492063-1 g |
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid, 95%; . |
913839-73-3 | 95% | 1g |
€616.60 | 2023-04-20 | |
| Apollo Scientific | PC53398-100mg |
2-[6-(Trifluoromethyl)pyridin-3-yl]acetic acid |
913839-73-3 | 95+% | 100mg |
£105.00 | 2023-09-02 | |
| Apollo Scientific | PC53398-250mg |
2-[6-(Trifluoromethyl)pyridin-3-yl]acetic acid |
913839-73-3 | 95+% | 250mg |
£168.00 | 2023-09-02 | |
| Apollo Scientific | PC53398-1g |
2-[6-(Trifluoromethyl)pyridin-3-yl]acetic acid |
913839-73-3 | 95+% | 1g |
£424.00 | 2023-09-02 | |
| Chemenu | CM172275-1g |
2-(Trifluoromethyl)pyridine-5-acetic acid |
913839-73-3 | 95% | 1g |
$421 | 2021-08-05 | |
| Chemenu | CM172275-5g |
2-(Trifluoromethyl)pyridine-5-acetic acid |
913839-73-3 | 95% | 5g |
$1664 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T64680-5g |
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid |
913839-73-3 | 95% | 5g |
¥17356.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T64680-250mg |
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid |
913839-73-3 | 95% | 250mg |
¥1696.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T64680-1g |
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid |
913839-73-3 | 95% | 1g |
¥4296.0 | 2023-09-06 |
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid Suppliers
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid
Introduction to 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid (CAS No. 913839-73-3) in Modern Chemical and Pharmaceutical Research
2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid, identified by the chemical abstracts service number 913839-73-3, is a compound of significant interest in the realm of pharmaceutical and chemical research. This molecule, featuring a pyridine core substituted with a trifluoromethyl group and an acetic acid moiety, has garnered attention due to its structural versatility and potential biological activity. The presence of the trifluoromethyl group, in particular, imparts unique electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.
The compound's structure, characterized by a pyridine ring at the 3-position linked to an acetic acid side chain, provides a versatile platform for further functionalization. This design allows for the exploration of various pharmacophores, enabling researchers to modulate its interactions with biological targets. The pyridine moiety is well-known for its ability to engage in hydrogen bonding and metal coordination, while the trifluoromethyl group enhances lipophilicity and metabolic stability—key factors in drug development.
In recent years, the pharmaceutical industry has increasingly focused on heterocyclic compounds as lead structures for novel therapeutics. Among these, pyridine derivatives have shown promise in treating a wide range of diseases, including cancer, inflammation, and infectious disorders. The specific substitution pattern of 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid makes it an attractive candidate for further investigation into its pharmacological properties.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. Researchers have leveraged similar scaffolds to develop inhibitors targeting enzymes such as kinases and proteases. The trifluoromethyl group, in particular, has been shown to improve binding affinity and resistance to metabolic degradation—qualities that are often sought after in drug candidates. This has led to numerous studies exploring its utility in designing small-molecule probes and therapeutic agents.
Recent advances in computational chemistry have further enhanced the appeal of 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid. High-throughput virtual screening (HTVS) and molecular dynamics simulations have enabled researchers to predict binding modes and optimize lead compounds with greater efficiency than traditional methods. These techniques have been instrumental in identifying novel derivatives of this compound with enhanced biological activity. For instance, studies have demonstrated that modifications at the acetic acid moiety can significantly alter receptor binding profiles, providing insights into structure-activity relationships (SAR).
The synthesis of 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid presents an interesting challenge due to the need for precise functionalization of the pyridine ring. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have made it possible to construct this scaffold with high fidelity. These approaches not only improve yield but also allow for greater control over regioselectivity—a critical factor in medicinal chemistry.
From a material science perspective, this compound has also shown promise as a precursor for advanced materials. The interplay between electronic properties and molecular geometry makes it suitable for applications in organic electronics and catalysis. Researchers have explored its potential as a ligand in transition-metal catalysis, where its ability to stabilize metal centers enhances reaction efficiency. Such applications highlight the versatility of 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid beyond traditional pharmaceuticals.
The growing body of literature on this compound underscores its importance in contemporary chemical research. Ongoing studies continue to uncover new synthetic pathways and applications, reinforcing its status as a cornerstone molecule in both academic and industrial settings. As our understanding of molecular interactions deepens, compounds like 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid are poised to play pivotal roles in shaping the future of drug discovery and materials science.
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